molecular formula C19H19NO4 B2871524 N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide CAS No. 690640-95-0

N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide

Cat. No.: B2871524
CAS No.: 690640-95-0
M. Wt: 325.364
InChI Key: MAGQAHBJKOFODL-UHFFFAOYSA-N
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Description

N-Isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide is a naphtho[2,3-b]furan-4,9-dione derivative identified as a potent inhibitor of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in cancer progression. This compound demonstrated an IC50 of 2.33 µM against CK2 in vitro and reduced MCF-7 breast cancer cell viability by >60% at 10 µM . Its structure features a fused naphthofuran core with a methyl group at position 2 and an isopentyl carboxamide substituent at position 3, which are critical for its activity .

Properties

IUPAC Name

2-methyl-N-(3-methylbutyl)-4,9-dioxobenzo[f][1]benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-10(2)8-9-20-19(23)14-11(3)24-18-15(14)16(21)12-6-4-5-7-13(12)17(18)22/h4-7,10H,8-9H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGQAHBJKOFODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with CK2 and inhibits its activity. It has been found to inhibit CK2 with an IC50 value of 2.33 µM. The IC50 value is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency of the compound.

Pharmacokinetics

It’s known that the compound can reduce cell viability by more than 60% after 24 hours of incubation using 10 µm, indicating its ability to penetrate cells and exert its effects.

Biological Activity

N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of casein kinase 2 (CK2). This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound belongs to the naphtho[2,3-b]furan family, characterized by a bicyclic structure that includes a dioxo group and a carboxamide functional group. Its molecular formula is C18H19N1O4C_{18}H_{19}N_{1}O_{4}, which indicates a relatively high molecular weight typical of compounds with significant biological properties. The presence of the isopentyl group enhances its solubility and may influence its biological activity.

Structural Representation

N isopentyl 2 methyl 4 9 dioxo 4 9 dihydronaphtho 2 3 b furan 3 carboxamide\text{N isopentyl 2 methyl 4 9 dioxo 4 9 dihydronaphtho 2 3 b furan 3 carboxamide}

This compound has been primarily studied for its inhibitory effects on CK2, an enzyme implicated in various cellular processes including cell proliferation and apoptosis. In vitro studies have demonstrated that this compound can inhibit CK2 with IC₅₀ values reported between 1.24 µM and 2.33 µM . Such inhibition can disrupt signaling pathways associated with cancer progression.

In Vitro Studies

In vitro experiments have shown that this compound significantly reduces cell viability in various cancer cell lines. For instance, one study reported that at a concentration of 10 µM, the compound reduced cell viability by over 60% after 24 hours of treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The dioxo and carboxamide groups are critical for binding to the active site of CK2. Molecular docking studies suggest that the compound interacts favorably with key residues in the active site of CK2, indicating a potential mechanism for its inhibitory action .

Comparative Analysis of Similar Compounds

A comparison with other naphtho[2,3-b]furan derivatives reveals insights into the structure-activity relationships within this class of compounds:

Compound NameStructural FeaturesBiological Activity
This compoundIsopentyl groupCK2 inhibitor (IC₅₀ = 1.24 µM)
1-(3-(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamido)propyl)-1H-imidazol-3-iumContains an imidazolium groupCK2 inhibitor
2-methyl-4,9-dioxo-N-(pyridin-3-ylmethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamidePyridine substituentPotential anticancer activity

This table illustrates how variations in substituents can affect biological activity and potency against CK2.

Case Study 1: Cancer Cell Lines

In a study evaluating the efficacy of this compound against various cancer cell lines (e.g., breast and prostate cancer), it was found to significantly inhibit cell growth at concentrations as low as 5 µM. The compound's mechanism was linked to its ability to induce apoptosis through CK2 inhibition .

Case Study 2: QSAR Modeling

A quantitative structure–activity relationship (QSAR) model developed for indeno[1,2-b]indole derivatives identified this compound as a potent CK2 inhibitor. The model predicted its activity based on structural features and provided insights into optimizing similar compounds for enhanced efficacy .

Comparison with Similar Compounds

Structural Analogues in the Naphtho[2,3-b]furan-4,9-dione Series

The compound was evaluated alongside three other naphtho[2,3-b]furan-4,9-dione derivatives (Table 1):

Compound Name Substituent at Position 3 CK2 IC50 (µM) MCF-7 Cell Viability Reduction at 10 µM
N-Isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide Isopentyl carboxamide 2.33 >60%
2-Methyl-4,9-dioxo-N-(pyridin-3-ylmethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide Pyridin-3-ylmethyl carboxamide Not reported >60%
1-(3-(2-Methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamido)propyl)-1H-imidazol-3-ium Imidazolium-propyl carboxamide Not reported >60%
2-Methyl-3-(morpholine-4-carbonyl)naphtho[2,3-b]furan-4,9-dione Morpholine carbonyl Not reported >60%

Key Findings :

  • The isopentyl carboxamide derivative exhibited the highest CK2 inhibitory activity among the tested compounds .
  • All four compounds showed comparable cytotoxicity in MCF-7 cells, suggesting that structural modifications at position 3 influence kinase selectivity more than broad anticancer effects .

Comparison with Indeno[1,2-b]indole Derivatives

QSAR models identified indeno[1,2-b]indole derivatives as CK2 inhibitors with varying potencies (Table 2). For example:

  • Compound 4v : IC50 = 25 nM (pIC50 = 7.6020) .
  • Compound 4h : IC50 = 110 nM (pIC50 = 6.9580) .

Thiophene and Thiazole Analogues

Modifications replacing the furan ring with thiophene or thiazole moieties (e.g., 8-hydroxynaphtho[2,3-b]thiophene-4,9-diones) demonstrated anti-hyperproliferative activity in keratinocytes but showed reduced CK2 inhibition, highlighting the importance of the furan core for CK2 targeting .

Pharmacokinetic and Selectivity Considerations

  • CX-4945 (Silmitasertib) : A clinical-stage CK2 inhibitor (IC50 = 1 nM) with a distinct quinazoline scaffold. While more potent, it faces challenges like toxicity and drug resistance, which the naphthofuran derivative may circumvent due to its unique binding mode .
  • Morpholine Derivatives : Substitution with morpholine (e.g., 2-methyl-3-(morpholine-4-carbonyl)naphtho[2,3-b]furan-4,9-dione) may improve solubility but reduces CK2 affinity compared to the isopentyl group .

Structural-Activity Relationship (SAR) Insights

  • Position 3 Substituents : Bulky alkyl groups (e.g., isopentyl) enhance CK2 inhibition by fitting into hydrophobic pockets, while polar groups (e.g., pyridinylmethyl) reduce potency .
  • Core Modifications : Replacing the furan with thiophene or indole alters redox properties and target specificity, shifting activity from CK2 inhibition to antiproliferative or antimicrobial effects .

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